2-Ethylaniline

描述

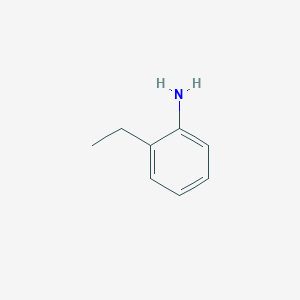

Structure

3D Structure

属性

IUPAC Name |

2-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-7-5-3-4-6-8(7)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPVBIWIRCKMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Record name | 2-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116267-92-6 | |

| Record name | Benzenamine, 2-ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116267-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0042242 | |

| Record name | 2-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylaniline appears as a brown liquid. Insoluble in water and less dense than water. Hence floats on water. May irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation or skin absorption., Brown liquid; [Hawley] Red or orange liquid; [MSDSonline] | |

| Record name | 2-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

209.65 °C | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (NFPA, 2010), 85 °C, 185 °F (85 °C) (OPEN CUP) | |

| Record name | 2-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol and toluene; insoluble in water, Slightly soluble in chloroform and water; very soluble in ethanol and ethyl ether | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.982 @ 20 °C | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.17 [mmHg], 0.170 mm Hg | |

| Record name | 2-Ethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown liquid | |

CAS No. |

578-54-1 | |

| Record name | 2-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR557N47K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-46.5 °C | |

| Record name | 2-ETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Ethylaniline CAS number and properties

An In-depth Technical Guide to 2-Ethylaniline

Introduction

This compound, with the CAS number 578-54-1, is an aromatic organic compound belonging to the aniline (B41778) family.[1] Structurally, it is characterized by an aniline molecule substituted with an ethyl group at the second carbon of the benzene (B151609) ring.[1] It presents as a colorless to pale yellow or brown liquid, which may darken upon exposure to air and light.[1][2][3] This chemical is a crucial intermediate in the synthesis of a variety of products across several industries, including pharmaceuticals, dyes, and agrochemicals.[2][4] Its utility stems from the reactivity of the amine group and the aromatic ring, allowing it to be a versatile precursor for more complex molecules.[1][4]

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical processes.

| Property | Value |

| CAS Number | 578-54-1[1] |

| Molecular Formula | C₈H₁₁N[1] |

| Molecular Weight | 121.18 g/mol |

| Appearance | Colorless to pale yellow or brown liquid[1][2] |

| Odor | Characteristic amine-like odor[1] |

| Melting Point | -44 °C[2][5] |

| Boiling Point | 210-215 °C[2][5][6] |

| Density | 0.983 g/mL at 25 °C[2][5] |

| Refractive Index | n20/D 1.559[2][5] |

| Flash Point | 85 °C (185 °F)[2][7] |

| Vapor Pressure | 0.11 mmHg at 20 °C[2][6] |

| Vapor Density | 4.2 (vs air)[2][6] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1][2][8] |

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the reduction of 2-ethylnitrobenzene (B1329339).[9] This transformation can be achieved using various reducing agents and catalytic systems.[9]

Experimental Protocol: Reduction of 2-Ethylnitrobenzene with Iron

This classic method utilizes iron powder in the presence of an acid, such as ammonium (B1175870) chloride, to reduce the nitro group.

Materials:

-

2-ethylnitrobenzene

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Organic solvent (e.g., ethyl acetate)

Procedure:

-

A solution of 2-ethylnitrobenzene is prepared in a mixture of ethanol and water.

-

Iron powder (approximately 10 equivalents) and ammonium chloride (approximately 10 equivalents) are added to the solution.[9]

-

The reaction mixture is heated to reflux.[9]

-

The progress of the reaction is monitored using thin-layer chromatography (TLC) until all the starting material has been consumed.[9]

-

Once the reaction is complete, the hot mixture is filtered to remove the iron salts.[9]

-

The filtrate is then concentrated to remove the ethanol.

-

The product is extracted from the aqueous residue using an organic solvent.[9]

-

The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield this compound.[9]

Industrial Applications

This compound is a versatile intermediate with significant applications in various industrial sectors.

-

Dyes and Pigments: It serves as a key precursor in the manufacturing of azo dyes, which are widely used in textiles, printing inks, and paints.[4]

-

Pharmaceuticals: The compound is integral to the synthesis of a range of drug molecules and active pharmaceutical ingredients (APIs).[4][10]

-

Agrochemicals: It is used as an intermediate in the production of certain pesticides and herbicides, contributing to crop protection.[2][4]

-

Specialty Chemicals: this compound is also utilized in the synthesis of other specialty chemicals, such as rubber additives and antioxidants.[4]

Safety and Handling

This compound is classified as a toxic substance and requires careful handling to prevent exposure.[11][12]

Hazards:

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[11][12] Exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like headache, dizziness, and cyanosis (bluish skin).[3][11]

-

Irritation: The compound can cause irritation to the skin, eyes, and respiratory tract.[3][11]

-

Flammability: It is a combustible liquid and its vapors can form explosive mixtures with air when heated.[7][13]

Safe Handling Procedures:

-

Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[11][12]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][13]

First Aid Measures:

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[11]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, particularly the N-H stretching of the primary amine.[9]

-

Gas Chromatography (GC): GC is often used to determine the purity of the compound.

References

- 1. CAS 578-54-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 578-54-1 [m.chemicalbook.com]

- 3. nj.gov [nj.gov]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 578-54-1 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylaniline (CAS No. 578-54-1), also known as o-ethylaniline, is an aromatic amine that serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its unique chemical structure, featuring an ethyl group ortho to the amino group on a benzene (B151609) ring, imparts specific properties that are leveraged in the production of dyes, pharmaceuticals, pesticides, and other specialty chemicals.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visualizations to support research and development activities.

Physical Properties

This compound is a clear yellow to red-brownish liquid at room temperature that tends to darken upon exposure to air and light.[1][3] It possesses a characteristic amine-like odor.[2] A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [4][5] |

| Molecular Weight | 121.18 g/mol | [4][5][6] |

| Melting Point | -44 °C | [1][5][7] |

| Boiling Point | 210-215 °C at 760 mmHg | [1][4][5] |

| Flash Point | 85 °C (closed cup) | [1][8][9] |

| Density | 0.983 g/mL at 25 °C | [1][5][7] |

| Vapor Pressure | 0.11 mmHg at 20 °C | [1][5][7] |

| Vapor Density | 4.2 (vs air) | [1][5][7] |

Optical and Solubility Properties

| Property | Value | Reference(s) |

| Refractive Index (n²⁰/D) | 1.559 | [1][5][7] |

| Water Solubility | Insoluble | [1][2][4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, and methanol. | [1][2][10] |

| pKa | 4.42 at 25 °C | [1][2][5] |

| LogP (Octanol-Water Partition Coefficient) | 1.74 | [1][4] |

Chemical Properties and Reactivity

As a primary aromatic amine, this compound exhibits characteristic reactivity. The amino group is basic and readily forms salts with acids in exothermic reactions.[1][11] It can undergo acylation, alkylation, and diazotization reactions, making it a versatile precursor for various chemical syntheses.[10]

Incompatibilities: this compound is incompatible with strong oxidizing agents (such as perchlorates, peroxides, and nitrates), strong acids, acid chlorides, acid anhydrides, and chloroformates.[1][12] Reactions with oxidizing materials can be violent.[1][11] Contact with certain metals may lead to the evolution of flammable hydrogen gas.[1][2]

Chemical Reactivity and Incompatibilities

Caption: Chemical incompatibilities of this compound.

Experimental Protocols

Synthesis of this compound via Reduction of 2-Ethylnitrobenzene (B1329339)

A common and effective method for the laboratory synthesis of this compound is the reduction of 2-ethylnitrobenzene.[13]

Caption: Synthesis workflow for this compound.

Method 1: Catalytic Hydrogenation [14]

-

Materials: 2-Ethylnitrobenzene, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogenation apparatus (e.g., Parr hydrogenator), Hydrogen gas, Nitrogen gas, Celite or other filter aid.

-

Procedure:

-

In the reaction vessel of the hydrogenation apparatus, dissolve 2-ethylnitrobenzene in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the apparatus and purge the system several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure and begin vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter pad with ethanol.

-

The filtrate containing this compound can be concentrated by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

-

Method 2: Reduction with Iron in Acidic Medium [5]

-

Materials: 2-Ethylnitrobenzene, Iron powder, Ethanol, Water, Glacial acetic acid, Sodium carbonate or Sodium hydroxide (B78521) solution, Ethyl acetate, Round-bottom flask, Reflux condenser, Magnetic stirrer.

-

Procedure:

-

In a round-bottom flask, suspend 2-ethylnitrobenzene and iron powder (3-5 equivalents) in a mixture of ethanol, water, and glacial acetic acid.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete in 1-3 hours.

-

After completion, cool the mixture to room temperature and filter to remove the iron salts.

-

Carefully neutralize the filtrate with a saturated solution of sodium carbonate or a dilute sodium hydroxide solution.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound, which can be purified by distillation.

-

Determination of Physical Properties

Melting Point (Freezing Point) The melting point of this compound, being below room temperature, is determined as a freezing point.

-

Apparatus: Test tube, thermometer, cooling bath (e.g., dry ice/acetone).

-

Procedure:

-

Place a sample of this compound in a test tube.

-

Immerse the test tube in a cooling bath.

-

Stir the sample gently with a thermometer and record the temperature at regular intervals.

-

The freezing point is the temperature at which the liquid solidifies and the temperature remains constant for a period.

-

Boiling Point [3]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

-

Procedure:

-

Place a sample of this compound (at least 5 mL) and a few boiling chips into the distillation flask.

-

Set up a simple distillation apparatus.

-

Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heat the flask gently.

-

The boiling point is the temperature at which the liquid boils and a steady stream of distillate is collected, and the temperature on the thermometer remains constant.

-

Record the atmospheric pressure at the time of the measurement.

-

-

Procedure:

-

In a small test tube, add approximately 0.1 g of this compound.

-

Add 3 mL of the solvent (e.g., water, ethanol, chloroform) in portions, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely.

-

To test solubility in acidic or basic solutions, use 5% HCl and 5% NaOH solutions, respectively, following the same procedure. This compound, being a base, should dissolve in the acidic solution.

-

pKa Determination by Potentiometric Titration [16][17]

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Reagents: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), this compound solution of known concentration in a suitable solvent (e.g., water-ethanol mixture due to low water solubility).

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the standardized HCl solution from the burette in small increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot a titration curve of pH versus the volume of HCl added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.

-

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and the ethyl group, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[18]

Safety and Handling

This compound is toxic by inhalation, ingestion, and skin absorption.[1][19] It can cause irritation to the skin, eyes, and respiratory tract.[12][19] Prolonged or repeated exposure may lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[19] Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9] Keep containers tightly closed. It is light-sensitive and should be stored in a dark place.[14]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[19]

This guide provides a foundational understanding of the physical and chemical properties of this compound for professionals in research and development. For further information, consulting the referenced safety data sheets and scientific literature is recommended.

References

- 1. benchchem.com [benchchem.com]

- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. oecd.org [oecd.org]

- 5. benchchem.com [benchchem.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. benchchem.com [benchchem.com]

- 13. vernier.com [vernier.com]

- 14. benchchem.com [benchchem.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 19. laboratuar.com [laboratuar.com]

2-ethylaniline molecular structure and isomerism

An in-depth technical guide to the molecular structure and isomerism of 2-ethylaniline, prepared for researchers, scientists, and drug development professionals.

Abstract

This compound (o-aminoethylbenzene) is an aromatic amine that serves as a critical intermediate in the synthesis of various high-value products, including pharmaceuticals, dyes, and pesticides.[1][2][3] A thorough understanding of its molecular structure, isomerism, and physicochemical properties is paramount for its effective utilization in research and development. This guide provides a detailed examination of the structural characteristics of this compound, explores its constitutional isomers, and presents key quantitative data in a structured format. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, supplemented by workflow diagrams to facilitate comprehension and replication.

Molecular Structure of this compound

This compound is a monosubstituted aniline (B41778) derivative. The core of the molecule is a benzene (B151609) ring, to which an amino group (-NH₂) and an ethyl group (-CH₂CH₃) are attached at adjacent carbon atoms (positions 1 and 2, or the ortho position).[1] This specific arrangement dictates its chemical reactivity and physical properties.

The presence of the electron-donating amino group activates the aromatic ring, making it susceptible to electrophilic substitution reactions, primarily at the para and remaining ortho positions.[9] The ethyl group, also an activating group, further influences the molecule's steric and electronic properties.

Isomerism

This compound shares its molecular formula, C₈H₁₁N, with several constitutional isomers. These isomers have the same atoms but differ in their connectivity, leading to distinct physical and chemical properties. The primary isomers include other ethylanilines and dimethylanilines.[7]

Positional Isomers of Ethylaniline

These isomers differ in the position of the ethyl group on the aniline ring.

-

3-Ethylaniline (m-ethylaniline) : The ethyl group is at the meta position relative to the amino group.[7][10]

-

4-Ethylaniline (p-ethylaniline) : The ethyl group is at the para position relative to the amino group.[2][7]

Functional Isomers of Ethylaniline

These isomers have different functional groups or arrangements.

-

N-Ethylaniline : The ethyl group is attached to the nitrogen atom of the amino group, not the benzene ring.[7][11]

-

Dimethylanilines : Two methyl groups are present instead of one ethyl group (e.g., 2,3-dimethylaniline, 2,4-dimethylaniline, N,N-dimethylaniline, etc.).[7]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. CN103333072B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 578-54-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound [stenutz.eu]

- 8. This compound(578-54-1) 1H NMR spectrum [chemicalbook.com]

- 9. This compound Supplier|High-Purity Research Chemical [benchchem.com]

- 10. Aniline, 3-ethyl- [webbook.nist.gov]

- 11. Page loading... [guidechem.com]

Navigating the Solubility of 2-Ethylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-ethylaniline in various organic solvents. As a crucial intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, understanding its solubility profile is paramount for process optimization, reaction kinetics, and purification strategies. This document collates available solubility data, presents a detailed experimental protocol for its determination, and visualizes the procedural workflow for enhanced clarity.

Core Data: Solubility Profile of this compound

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding has been established. The following table summarizes the reported solubility characteristics of this compound. It is generally described as being well-dissolved in many common organic solvents.[1][2]

| Solvent Class | Solvent | Reported Solubility | Citation(s) |

| Alcohols | Ethanol | Highly Miscible / Soluble | [1][2] |

| Methanol | Slightly Soluble | [3][4] | |

| Ethers | Diethyl Ether | Highly Miscible | [2] |

| Aromatic Hydrocarbons | Benzene | Highly Miscible | [2] |

| Toluene | Soluble | [5] | |

| Ketones | Acetone | Soluble | [1] |

| Halogenated Alkanes | Chloroform | Soluble / Slightly Soluble | [1][3] |

Note: "Highly Miscible" suggests that this compound and the solvent are soluble in each other in all proportions. "Soluble" indicates that a significant amount of this compound can be dissolved, while "Slightly Soluble" suggests limited solubility. The lack of precise quantitative values underscores the need for experimental determination for specific applications.

Experimental Protocol: Determination of this compound Solubility

The following protocol details a reliable method for the quantitative determination of this compound solubility in an organic solvent at a specific temperature, employing the widely used isothermal shake-flask method followed by gravimetric analysis. This method is suitable for systems where the solvent is significantly more volatile than the solute.

Objective: To quantitatively determine the equilibrium solubility of this compound in a specified organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (Teflon or other solvent-compatible material, 0.22 µm pore size)

-

Evaporating dishes or beakers

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct undissolved phase of this compound is crucial to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant rate for a sufficient period to allow the system to reach thermodynamic equilibrium. The time required can vary depending on the solvent and should be determined by preliminary experiments (e.g., measuring the concentration at 24, 48, and 72 hours to ensure it has plateaued).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To prevent temperature-induced precipitation, this step should be performed while maintaining the experimental temperature.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved micro-droplets of this compound.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing significant evaporation or degradation of the this compound (a temperature below its boiling point of approximately 210°C is recommended, and vacuum can be applied to facilitate drying).

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

The final constant mass corresponds to the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Mass of solvent: Subtract the final mass of the dried this compound from the initial mass of the filtered solution.

-

Solubility: Express the solubility in desired units, such as grams of this compound per 100 grams of solvent or moles of this compound per liter of solvent.

-

Safety Precautions: this compound is toxic and can be absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for the specific organic solvent being used for its handling and disposal requirements.

Visualization of Experimental Workflow

The logical steps for the experimental determination of this compound solubility are illustrated in the following diagram.

Caption: Workflow for determining the solubility of this compound.

References

historical synthesis methods of o-ethylaniline

An in-depth technical guide to the historical synthesis of o-ethylaniline, designed for researchers, scientists, and drug development professionals. This document outlines the core historical methods, providing detailed experimental protocols, quantitative data, and process visualizations.

Introduction

O-ethylaniline is a crucial chemical intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Its production has evolved over time, with historical methods reflecting the technological and chemical understanding of their respective eras. This guide provides a technical overview of the primary historical routes for synthesizing o-ethylaniline: the reduction of o-nitroethylbenzene and the direct alkylation of aniline (B41778).

Primary Synthesis Route 1: Reduction of o-Nitroethylbenzene

The most historically significant and direct pathway to o-ethylaniline is the reduction of the nitro group in o-nitroethylbenzene.[2] This transformation has been accomplished using various reducing agents and catalytic systems, ranging from classical stoichiometric metal-acid reductions to more modern catalytic hydrogenation processes.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative and qualitative aspects of common historical methods for reducing o-nitroethylbenzene.

| Method | Reagents & Catalyst | Typical Yield | Reaction Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or other metal catalysts[1] | >95%[1] | 1-50 atm H₂, Room temperature to 100°C[1] | High yield and purity, clean reaction with water as the only byproduct.[1] | Requires specialized high-pressure equipment; catalyst can be expensive and a fire hazard.[1] |

| Béchamp Reduction | Iron powder, HCl or Acetic Acid in water/ethanol[1][3] | 85-95%[1] | Reflux temperature[1] | Inexpensive and readily available reagents, tolerant of many functional groups.[1] | Generates large amounts of iron oxide sludge, complicating product isolation and waste disposal.[1] |

| Tin Reduction | Granulated Tin (Sn), Hydrochloric Acid (HCl)[4] | Good to excellent | Reflux, followed by basification[4] | Effective for a wide range of nitroarenes. | Stoichiometric use of metal, generation of tin salt waste. |

| Zinin Reduction | Sodium sulfide (B99878) or other sulfide salts[1] | Variable | Varies with substrate | Useful for partial reduction of polynitro compounds.[5] | Can be lower yielding, potential for sulfur-containing byproducts. |

Experimental Protocols

This protocol details the classic Béchamp reduction, a cost-effective method using iron powder and hydrochloric acid.[1][6]

Materials:

-

o-Nitroethylbenzene

-

Iron powder (3 molar equivalents)

-

Water

-

Concentrated Hydrochloric Acid (0.1-0.2 molar equivalents)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder and a 1:1 mixture of ethanol and water.[6]

-

Activation: Add a small amount of concentrated hydrochloric acid to the stirred suspension and heat the mixture to reflux for 15-30 minutes to activate the iron surface.[1]

-

Substrate Addition: Dissolve o-nitroethylbenzene (1 molar equivalent) in a minimal amount of ethanol and add it dropwise to the reaction mixture.

-

Reaction: Maintain the mixture at reflux, monitoring the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete when the iron powder is mostly dissolved.[6]

-

Work-up: Cool the reaction mixture and pour it into a larger flask containing water. Neutralize the solution with a sodium hydroxide solution, which will precipitate iron hydroxide sludge.[6]

-

Extraction: Add ethyl acetate to the mixture and stir vigorously for 15 minutes to extract the organic product. Allow the phases to separate and decant the upper organic layer.[6]

-

Purification: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield crude o-ethylaniline. Further purification can be achieved by distillation.

Visualization: Reduction Pathways

Caption: Key historical reduction routes from o-nitroethylbenzene to o-ethylaniline.

Primary Synthesis Route 2: Alkylation of Aniline

Another major historical approach involves the direct alkylation of aniline using an ethylating agent. This method can be challenging due to the potential for N-alkylation and polyalkylation, leading to byproducts such as N-ethylaniline and 2,6-diethylaniline.[7][8]

Data Presentation: Comparison of Aniline Alkylation Methods

| Method | Alkylating Agent | Catalyst | Reaction Conditions | Key Products | Advantages | Disadvantages |

| High-Pressure Ethylation | Ethylene[9] | Aluminum anilide type[10] | 200-400°C, 500-3000 psig[10] | o-Ethylaniline, 2,6-Diethylaniline[9] | Direct use of a simple feedstock (ethylene). | Requires high-pressure autoclave; produces a mixture of products requiring separation.[9][10] |

| Vapor-Phase Ethylation | Ethanol[8] | Solid acids (e.g., iron oxide on attapulgite (B1143926) clay, zeolites)[7][8] | 330-440°C, Atmospheric pressure[8] | o-Ethylaniline, N-Ethylaniline, 2,6-Diethylaniline[8] | Avoids high-pressure equipment. | Selectivity is highly dependent on catalyst and conditions; catalyst aging can occur.[7][8] |

| Reductive Amination | Acetaldehyde[11][12] | Hydrogenating agent (e.g., NaBH₄) or H₂ with catalyst | Normal temperature and pressure[11][12] | N-Ethylaniline (major), Schiff base intermediate | Milder reaction conditions; can be a one-pot process.[11] | Primarily forms N-ethylaniline; C-alkylation is not favored. |

Experimental Protocols

This protocol describes the ortho-alkylation of aniline in a high-pressure environment, a method used industrially.[9][10]

Materials:

-

Aniline

-

Aluminum metal (for catalyst preparation) or pre-formed aluminum anilide catalyst

-

Aqueous base (e.g., NaOH solution)

-

Organic solvent (e.g., dichloromethane (B109758) for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Formation (if required): An aluminum anilide catalyst can be prepared in situ by reacting aniline with aluminum metal in an inert atmosphere.[10]

-

Reaction Setup: Charge a high-pressure autoclave reactor with aniline and the catalyst.[9]

-

Alkylation: Seal the autoclave and heat it to the reaction temperature (e.g., 300°C). Pressurize the reactor with ethylene to the desired pressure (e.g., 500-3000 psig) and maintain this pressure by continuously feeding ethylene as it is consumed. The reaction is typically run for 1-8 hours.[9][10]

-

Catalyst Deactivation: After cooling and venting the reactor, deactivate the catalyst by washing the reaction mixture with an aqueous base solution.[9]

-

Work-up: Separate the organic layer. The aqueous layer can be extracted with an organic solvent to recover any dissolved product. Combine the organic layers and dry them over an anhydrous drying agent.[9]

-

Purification: Remove the solvent under reduced pressure. The crude product, a mixture of unreacted aniline, o-ethylaniline, 2,6-diethylaniline, and other byproducts, is then purified by fractional distillation to isolate the o-ethylaniline fraction.[9][10]

Visualization: Aniline Alkylation Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. srict.in [srict.in]

- 6. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]

- 11. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 12. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Ethylaniline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethylaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the amino group protons, and the protons of the ethyl substituent. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | ~7.04 | d | ~7.5 |

| H-4 | ~7.00 | t | ~7.7 |

| H-5 | ~6.71 | t | ~7.4 |

| H-3 | ~6.61 | d | ~7.8 |

| -NH₂ | ~3.47 | s | - |

| -CH₂- | ~2.46 | q | ~7.6 |

| -CH₃ | ~1.22 | t | ~7.6 |

s = singlet, d = doublet, t = triplet, q = quartet

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 (C-NH₂) | ~144.8 |

| C-2 (C-CH₂CH₃) | ~129.8 |

| C-6 | ~127.1 |

| C-4 | ~126.8 |

| C-5 | ~118.6 |

| C-3 | ~115.2 |

| -CH₂- | ~24.0 |

| -CH₃ | ~13.6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3430 - 3350 | N-H stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3050 - 3010 | C-H stretch | Aromatic | Medium |

| 2965 - 2850 | C-H stretch | Aliphatic (-CH₂-, -CH₃) | Strong |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) | Strong |

| 1600, 1490 | C=C stretch | Aromatic Ring | Medium |

| 1465 | C-H bend | Aliphatic (-CH₂) | Medium |

| 1375 | C-H bend | Aliphatic (-CH₃) | Medium |

| 1270 - 1250 | C-N stretch | Aromatic Amine | Strong |

| 750 | C-H out-of-plane bend | ortho-disubstituted Aromatic | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

| m/z | Relative Intensity (%) | Fragment Ion | Proposed Structure |

| 121 | 45.5 | [C₈H₁₁N]⁺• | Molecular Ion |

| 106 | 100.0 | [C₇H₈N]⁺ | [M - CH₃]⁺ |

| 77 | 10.6 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

IR Spectroscopy

Sample Preparation (Liquid Film):

-

Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

Ensure there are no air bubbles trapped between the plates.

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the IR spectrum of the this compound sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or gas chromatography (GC) coupling is common.

-

If using GC-MS, a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting positive ions are accelerated and separated by the mass analyzer.

-

A mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2-ethylaniline. It delves into the underlying principles governing the regioselectivity of these reactions, dictated by the interplay of the activating and directing effects of the amino and ethyl substituents. This document offers a detailed examination of key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Where available, quantitative data on isomer distribution and reaction yields are presented in structured tables. Furthermore, this guide provides detailed experimental protocols for representative EAS reactions, serving as a practical resource for laboratory synthesis. Visual aids in the form of diagrams for reaction mechanisms and experimental workflows are included to enhance understanding.

Introduction to Electrophilic Aromatic Substitution in this compound

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. In the context of this compound, the benzene (B151609) ring is highly activated towards electrophilic attack due to the presence of two electron-donating groups: the amino (-NH₂) group and the ethyl (-CH₂CH₃) group. These substituents not only increase the nucleophilicity of the aromatic ring but also direct the incoming electrophile to specific positions.

The amino group is a powerful activating group, primarily through its strong +M (mesomeric) or resonance effect, which donates electron density to the aromatic ring. The ethyl group is a weaker activating group, operating through a +I (inductive) effect and hyperconjugation. Both groups are ortho, para-directors, meaning they preferentially direct electrophilic attack to the positions ortho and para to themselves.

In this compound, the positions on the aromatic ring are numbered as follows:

Figure 1: General mechanism of electrophilic aromatic substitution.

Directing Effects of Amino and Ethyl Groups

The regiochemical outcome of electrophilic aromatic substitution on this compound is a consequence of the combined directing effects of the amino and ethyl groups.

-

Amino Group (-NH₂): As a strong activating group with a powerful +M effect, the amino group significantly increases electron density at the ortho (position 6) and para (position 4) positions. Due to the presence of the ethyl group at position 2, the other ortho position is blocked.

-

Ethyl Group (-CH₂CH₃): This alkyl group is a weak activating group that donates electron density through an inductive effect (+I) and hyperconjugation, also directing incoming electrophiles to the ortho (position 3) and para (position 5) positions relative to itself.

The powerful activating and directing effect of the amino group generally dominates. Therefore, substitution is expected to occur primarily at the positions most activated by the amino group, which are positions 4 and 6. Steric hindrance from the adjacent ethyl group at position 2 may influence the ratio of substitution at position 6 versus position 4.

An In-depth Technical Guide to the Nucleophilic Character of the 2-Ethylaniline Amino Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleophilic character of the amino group in 2-ethylaniline is a critical determinant of its reactivity and, consequently, its utility in organic synthesis and drug development. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the nucleophilicity of this compound. Through a compilation of quantitative data, detailed experimental protocols, and theoretical models, this document aims to offer a thorough understanding of the chemical behavior of this important synthetic intermediate. Particular attention is given to the "ortho effect," a phenomenon that significantly influences the basicity and reactivity of ortho-substituted anilines.

Introduction

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The primary reactive center of these molecules is the amino group, which can act as a base or a nucleophile. The nucleophilicity of the amino group—its ability to donate its lone pair of electrons to an electrophile—is of paramount importance in predicting and controlling the outcome of chemical reactions.

This compound presents an interesting case study in nucleophilicity due to the presence of an ethyl group at the ortho position to the amino group. This substitution pattern introduces a combination of electronic and steric effects that modulate the reactivity of the amino functionality. This guide will delve into these effects, providing both qualitative explanations and quantitative data to build a comprehensive picture of the nucleophilic character of this compound.

Quantitative Data on the Nucleophilic and Basic Character

A quantitative understanding of nucleophilicity is often approached through the related property of basicity, as well as through direct kinetic measurements of reaction rates. Basicity, as quantified by the pKa of the conjugate acid, provides a measure of the availability of the nitrogen lone pair for protonation. Nucleophilicity, however, is a kinetic phenomenon that also incorporates steric factors.

Basicity (pKa Values)

The basicity of an amine is inversely related to the acidity of its conjugate acid (anilinium ion), as indicated by the pKa value. A higher pKa value for the anilinium ion corresponds to a stronger base. The pKa of this compound's conjugate acid is 4.42.[1][2][3] This value is slightly lower than that of aniline (pKa ≈ 4.6), indicating that this compound is a slightly weaker base. This is a manifestation of the "ortho effect," where the ortho-ethyl group sterically hinders the solvation of the anilinium ion, destabilizing it and thus reducing the basicity of the parent amine.[4][5][6][7]

For comparative purposes, the pKa values of several related anilines are presented in Table 1. The data clearly illustrates the impact of the position and nature of the alkyl substituent on the basicity of the aniline ring. Notably, the para-substituted 4-ethylaniline (B1216643) is a stronger base than aniline, as the electron-donating inductive effect of the ethyl group increases the electron density on the nitrogen atom.[3][8] In contrast, the ortho-substituent in this compound and 2-methylaniline leads to a decrease in basicity compared to their para-isomers and even aniline itself. The predicted pKa of 2,6-diethylaniline, with two ortho ethyl groups, is even lower, highlighting the additive nature of steric hindrance.[9]

Table 1: pKa Values of this compound and Related Anilines at 25 °C

| Compound | CAS Number | pKa of Conjugate Acid | Reference(s) |

| This compound | 578-54-1 | 4.42 | [1][2][3] |

| Aniline | 62-53-3 | 4.60 - 4.63 | [1][10][11][12] |

| 4-Ethylaniline | 589-16-2 | 5.00 | [3][8][13][14] |

| 2-Methylaniline (o-Toluidine) | 95-53-4 | 4.44 - 4.45 | [2][15] |

| 2,6-Diethylaniline | 579-66-8 | 4.13 (Predicted) | [9][16] |

Nucleophilicity Parameters (Mayr's Equation)

While pKa is a thermodynamic measure, nucleophilicity is a kinetic parameter. Mayr's equation, log k = sN(N + E), provides a quantitative scale for nucleophilicity (N) and a nucleophile-specific sensitivity parameter (sN) by correlating the rate constants (k) of reactions with a range of standard electrophiles (E). Higher N values indicate greater nucleophilicity.

Table 2: Mayr's Nucleophilicity Parameters for Aniline

| Solvent | N | sN | Reference(s) |

| Acetonitrile | 12.64 | 0.68 | [11] |

| Water | 12.99 | 0.73 | [11] |

Factors Influencing the Nucleophilic Character of this compound

The nucleophilicity of the amino group in this compound is a result of a delicate balance between electronic and steric effects.

Electronic Effects

The ethyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom of the amino group. An increase in electron density on the nitrogen would be expected to enhance its nucleophilicity.

Steric Effects (The Ortho Effect)

The most significant factor influencing the nucleophilicity of this compound is the steric hindrance imposed by the ortho-ethyl group. This "ortho effect" manifests in several ways:

-

Steric Hindrance to Attack: The bulky ethyl group physically obstructs the path of an incoming electrophile to the nitrogen's lone pair, slowing down the rate of reaction.[18] This is a direct kinetic effect on nucleophilicity.

-

Steric Inhibition of Solvation: In protic solvents, the amino group and its protonated form (the anilinium ion) are stabilized by hydrogen bonding with solvent molecules. The ortho-ethyl group hinders this solvation, which destabilizes the transition state of reactions and the anilinium ion, thereby reducing both nucleophilicity and basicity.[4]

-

Steric Inhibition of Resonance: While less pronounced for an amino group compared to a carboxyl group, steric hindrance can cause the amino group to twist out of the plane of the benzene (B151609) ring. This would disrupt the delocalization of the nitrogen's lone pair into the aromatic π-system. A more localized lone pair would be expected to be more basic and nucleophilic. However, the dominant effect for ortho-alkylanilines is typically steric hindrance to reaction and solvation.

The interplay of these factors is visualized in the following diagram:

Caption: Factors influencing the nucleophilicity of this compound.

Experimental Protocols for Assessing Nucleophilicity

Determining the nucleophilic character of this compound quantitatively involves kinetic studies of its reactions with various electrophiles. A common and well-established method is to monitor the progress of the reaction using UV-Vis spectrophotometry.

General Protocol for Kinetic Measurement of N-Acylation

This protocol describes a general method for determining the rate of N-acylation of an aniline derivative, which can be adapted for this compound.

Objective: To determine the rate constant for the reaction between this compound and an acylating agent (e.g., acetic anhydride (B1165640) or a substituted benzoyl chloride).

Materials:

-

This compound

-

Acylating agent (e.g., acetic anhydride)

-

Aprotic solvent (e.g., acetonitrile, dioxane)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in the chosen aprotic solvent.

-

Prepare a stock solution of the acylating agent of a known concentration (e.g., 0.1 M) in the same solvent.

-

-

Determination of Analytical Wavelength (λmax):

-

Record the UV-Vis spectrum of the starting materials and the expected N-acylated product to identify a wavelength where the product has a significant absorbance and the starting materials have minimal absorbance. This wavelength will be used to monitor the reaction.

-

-

Kinetic Run (Pseudo-First-Order Conditions):

-

Set the spectrophotometer to kinetics mode, monitoring the absorbance at the predetermined λmax at a constant temperature (e.g., 25 °C).

-

In a quartz cuvette, pipette a specific volume of the this compound stock solution and dilute it with the solvent to a final volume of, for example, 2.9 mL.

-

To initiate the reaction, rapidly add a small volume (e.g., 0.1 mL) of the acylating agent stock solution to the cuvette, ensuring that the concentration of the acylating agent is in large excess (at least 10-fold higher) compared to the this compound concentration. This establishes pseudo-first-order conditions with respect to this compound.

-

Immediately start recording the absorbance as a function of time.

-

-

Data Analysis:

-

The rate law under these conditions is: Rate = k'[this compound], where k' is the pseudo-first-order rate constant.

-

A plot of ln(A∞ - At) versus time (where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction) should yield a straight line with a slope of -k'.

-

The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the acylating agent: k = k'/[Acylating Agent].

-

The following diagram illustrates the workflow for this experimental protocol:

Caption: Experimental workflow for kinetic analysis.

Computational Analysis of Nucleophilicity

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. For this compound, computational methods can be used to calculate properties that correlate with its nucleophilicity.

Frontier Molecular Orbital Theory

According to frontier molecular orbital (FMO) theory, the reactivity of a nucleophile is related to the energy of its Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy indicates that the electrons are more easily donated, suggesting a higher nucleophilicity.[19] Computational software can be used to calculate the HOMO energy of this compound. It is expected that the HOMO of this compound will be primarily localized on the amino group and the aromatic ring. The calculated HOMO energy can be compared with that of other anilines to provide a theoretical basis for their relative nucleophilicities.

Theoretical Descriptors for Nucleophilicity

More advanced computational models aim to predict nucleophilicity parameters, such as Mayr's N, using a combination of calculated descriptors. These models often employ multivariate linear regression analysis.[20] Key descriptors can include:

-

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase protonation of the molecule.

-

Ionization Potential (IP): The energy required to remove an electron from the molecule, which is related to the HOMO energy.

-

Solvation Energies: The energies associated with solvating the neutral amine and its protonated form.

-

Steric Parameters: Calculated values that quantify the steric bulk around the nitrogen atom.

A typical computational workflow to assess nucleophilicity is shown below:

Caption: Computational workflow for nucleophilicity analysis.

Conclusion

The nucleophilic character of the amino group in this compound is primarily dictated by a competition between the electron-donating inductive effect of the ethyl group and the steric hindrance it imposes. The available quantitative data, particularly pKa values, demonstrate that the steric "ortho effect" is dominant, making this compound a weaker base than both aniline and its para-isomer, 4-ethylaniline. This reduced basicity, coupled with the direct steric impediment to electrophilic attack, suggests that this compound is also a less potent nucleophile than aniline and 4-ethylaniline.

For professionals in drug development and organic synthesis, this understanding is crucial for predicting reaction outcomes and designing synthetic strategies. The methodologies outlined in this guide provide a framework for the quantitative assessment of the nucleophilicity of this compound and other substituted anilines, enabling a more rational approach to their application in chemical research. Further experimental kinetic studies and targeted computational analyses would be beneficial to establish a more precise quantitative measure of this compound's nucleophilicity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Taft equation - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. faculty.uca.edu [faculty.uca.edu]

- 11. Mayr's Database Of Reactivity Parameters - N-Nucleophiles [cup.lmu.de]